D-Glucose-13C6

Beschreibung

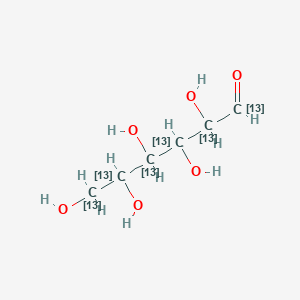

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-AEKYUDOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110187-42-3 | |

| Record name | D-Glucose-13C6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5,6 Pentakis Oxidanyl Hexanal and Its Derivatives

Chain Elongation Strategies for Aldohexoses

Extending the carbon chain of an aldose, for instance, converting an aldopentose into an aldohexose, is a vital synthetic operation. The most prominent of these methods is the Kiliani-Fischer synthesis.

Kiliani-Fischer Synthesis and Mechanistic Variants.wikipedia.orgnumberanalytics.comwikipedia.orgrajdhanicollege.ac.innumberanalytics.com

Named for chemists Heinrich Kiliani and Emil Fischer, the Kiliani-Fischer synthesis is a method for elongating the carbon chain of an aldose by a single carbon atom. wikipedia.orgnumberanalytics.com This process preserves the stereochemistry of the original chiral centers while introducing a new one. wikipedia.org Consequently, the synthesis results in a pair of diastereomeric sugars, known as epimers, which differ only in the configuration at the newly formed chiral carbon (C2). wikipedia.orgchemistrysteps.com For example, the application of this synthesis to D-arabinose yields a mixture of D-glucose and D-mannose. wikipedia.org

The initial and defining step of the Kiliani-Fischer synthesis is the nucleophilic addition of a cyanide ion to the carbonyl group of the aldose. chemistrysteps.com Sugars exist in equilibrium between their cyclic hemiacetal forms and their open-chain aldehyde forms; it is the aldehyde form that reacts. wikipedia.org The cyanide nucleophile attacks the electrophilic carbonyl carbon, forming a cyanohydrin. chemistrysteps.comjove.com

This reaction is critical for two reasons: it introduces the new carbon atom and establishes a new stereocenter. Because the attack of the planar carbonyl group can occur from either face, two diastereomeric cyanohydrins are formed. wikipedia.orgchemistrysteps.com The reaction is typically conducted with aqueous sodium cyanide (NaCN) or by using hydrogen cyanide (HCN) with a small amount of base to increase the concentration of the highly nucleophilic cyanide ion. wikipedia.orgjove.compressbooks.pub These epimeric cyanohydrins can then be separated or carried forward as a mixture to the next step. wikipedia.org

A more recent and efficient variation of the Kiliani-Fischer synthesis avoids the harsher conditions of the classic pathway, which involves hydrolysis of the nitrile to a carboxylic acid and reduction of the corresponding lactone. wikipedia.org In this improved method, the cyanohydrin intermediate is directly reduced. wikipedia.orgchemistrysteps.com

This is achieved through catalytic hydrogenation using hydrogen gas (H₂) with a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgchemistrysteps.com A poisoned catalyst is essential to prevent the over-reduction of the aldehyde product to an alditol (a sugar alcohol). wikipedia.org The reduction of the nitrile group first yields an imine. wikipedia.orgquimicaorganica.org In the presence of water as the solvent, the imine intermediate is unstable and rapidly undergoes hydrolysis to yield the final aldehyde, thus forming the elongated aldose. wikipedia.orgmasterorganicchemistry.comyoutube.com This two-step process (cyanohydrin formation and reductive hydrolysis) is generally higher yielding than the classic three-step method. wikipedia.org

| Starting Material | Key Reagents | Key Intermediates | Products | Core Transformation |

|---|---|---|---|---|

| Aldopentose (e.g., D-Arabinose) | 1. NaCN/HCN 2. H₂, Pd/BaSO₄, H₂O | Cyanohydrins (epimeric mixture), Imine | Aldohexoses (epimeric mixture, e.g., D-Glucose and D-Mannose) | Chain elongation by one carbon (C5 → C6) |

Chain Shortening Methodologies for Aldohexoses

The reverse process, shortening the carbon chain of an aldose by one carbon, is known as degradation. These methods were historically crucial for elucidating the structure of complex carbohydrates. numberanalytics.comnumberanalytics.com

Ruff Degradation and its Mechanistic Aspects.wikipedia.orgnumberanalytics.comwikipedia.orgrajdhanicollege.ac.innumberanalytics.com

First described by Otto Ruff, the Ruff degradation shortens an aldose chain by one carbon atom. numberanalytics.com The process involves a two-step oxidative decarboxylation. pressbooks.pub

The mechanism begins with the selective oxidation of the aldose at the aldehyde group (C1) to form the corresponding aldonic acid. This is typically accomplished using a mild oxidizing agent like bromine water. numberanalytics.compressbooks.pub In the second step, the aldonic acid is subjected to oxidative decarboxylation. This is achieved by treating the aldonic acid (often as its calcium salt) with hydrogen peroxide (H₂O₂) in the presence of a ferric salt, such as ferric sulfate or ferric acetate (B1210297), which acts as a catalyst. numberanalytics.comwikipedia.orgrajdhanicollege.ac.in The reaction cleaves the bond between C1 and C2, releasing the original C1 as carbon dioxide and converting the C2 hydroxyl group into a new aldehyde, thus producing an aldose with one fewer carbon atom. rajdhanicollege.ac.in

| Starting Material | Key Reagents | Key Intermediate | Product | Core Transformation |

|---|---|---|---|---|

| Aldohexose (e.g., D-Glucose) | 1. Br₂/H₂O 2. H₂O₂, Fe₂(SO₄)₃ | Aldonic acid | Aldopentose (e.g., D-Arabinose) | Chain shortening by one carbon (C6 → C5) |

Wohl Degradation Procedures.wikipedia.orgrajdhanicollege.ac.innumberanalytics.com

The Wohl degradation, named after Alfred Wohl, is another established method for shortening the carbon chain of an aldose by one carbon. wikipedia.orgnumberanalytics.com This procedure involves a sequence of three main steps. youtube.com

First, the starting aldohexose is reacted with hydroxylamine (B1172632) (NH₂OH) to convert the aldehyde functional group into an oxime. wikipedia.orgalgoreducation.com In the second step, the oxime is subjected to dehydration, which is commonly carried out using acetic anhydride. This step has a dual purpose: it converts the oxime into a nitrile (a cyano group) and simultaneously acetylates all of the hydroxyl groups along the sugar chain to form ester groups. wikipedia.org In the final step, the acetylated glycononitrile is treated with a base, such as sodium methoxide (B1231860) (NaOMe) in methanol. wikipedia.org This basic environment removes the acetate protecting groups and, crucially, eliminates the nitrile group from C1. This elimination causes the C2 carbon to be oxidized to an aldehyde, yielding the final, shortened aldose. wikipedia.org

| Starting Material | Key Reagents | Key Intermediates | Product | Core Transformation |

|---|---|---|---|---|

| Aldohexose (e.g., D-Glucose) | 1. NH₂OH 2. Acetic Anhydride 3. NaOMe | Oxime, Acetylated Nitrile | Aldopentose (e.g., D-Arabinose) | Chain shortening by one carbon (C6 → C5) |

Selective Functionalization and Derivatization Approaches

The strategic modification of glucose relies on a variety of chemical reactions that target specific functional groups. These approaches are crucial for creating derivatives that can be used as building blocks in the synthesis of more complex molecules or for analytical purposes. vedantu.comacs.org Key methods include acetylation, silylation, oxime formation, and glycosylation, each offering a unique way to alter the molecule's properties and reactivity. ntnu.noacs.org

Acetylation and Ester Formation

Acetylation is a widely used method to protect the hydroxyl groups of glucose. quizlet.comtestbook.com This reaction typically involves treating glucose with acetic anhydride, often in the presence of a catalyst, to convert the five hydroxyl groups into acetate esters. testbook.comdoubtnut.com The resulting product is glucose pentaacetate. doubtnut.comtardigrade.in

The formation of these ester derivatives serves several purposes. It "freezes" the molecule into a single anomeric form, preventing the interconversion between the α and β anomers that occurs in solution. quizlet.com Furthermore, the acetylated form is more soluble in organic solvents and less polar than the original sugar. vaia.com This alteration of properties is critical for its use as a key building block in the chemical synthesis of glucose-containing oligosaccharides and glycoconjugates. vedantu.com The reaction is reversible, allowing for the removal of the acetyl groups to regenerate the hydroxyls after other synthetic steps have been completed. quizlet.com

Table 1: Acetylation Reaction of Glucose

| Reactant | Reagent | Catalyst | Product |

| D-Glucose | Acetic Anhydride | Sodium Acetate or Pyridine | β-D-glucose pentaacetate |

This table summarizes the typical reactants and products in the acetylation of glucose.

Silylation for Analytical and Synthetic Applications

Silylation is another essential derivatization technique for glucose, primarily employed to increase its volatility for gas chromatography (GC) analysis. restek.com This process involves replacing the hydrogen atoms of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. restek.com

The synthesis of pentakis(trimethylsilyloxy)hexanal derivatives is typically achieved by reacting glucose with a silylating agent. researchgate.net A common and efficient reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netnih.gov To reduce the number of isomers formed and simplify the resulting chromatogram, an oximation step is often performed prior to silylation. restek.com This involves reacting the sugar with a reagent like ethylhydroxylaminehydrochloride (EtOx). restek.com A two-step method using hexamethyldisilazane (B44280) (HMDS) followed by BSTFA has also been developed for the direct derivatization of aqueous samples. researchgate.net The resulting TMS-derivatized glucose exists as various isomers, including α- and β-glucopyranose penta-TMS, and α- and β-glucofuranose penta-TMS. researchgate.net

Silylation is a cornerstone of analytical methods for sugar analysis by GC-mass spectrometry (GC-MS). restek.com The conversion of non-volatile sugars into their volatile TMS derivatives allows for their separation and quantification. restek.com Optimized silylation methods aim for short reaction times and minimal by-product formation. nih.gov The development of methods that work directly on aqueous samples without extensive pretreatment simplifies the analytical workflow. researchgate.net These techniques are crucial for the analysis of sugars in various matrices, including processed foods. nih.gov

Oxime Formation for Structural Elucidation

The reaction of glucose with hydroxylamine (NH₂OH) yields an oxime. doubtnut.comdoubtnut.com This reaction specifically targets the carbonyl group of the open-chain aldehyde form of glucose. doubtnut.comvedantu.com The formation of an oxime is a characteristic reaction of aldehydes and ketones and serves as chemical evidence for the presence of the carbonyl group in the glucose structure. vedantu.com

The resulting product, a glucoxime, is characterized by the C=N-OH functional group. doubtnut.com While glucose in aqueous solution exists predominantly in its cyclic hemiacetal forms, it is in equilibrium with a small amount of the open-chain form, which is what reacts with hydroxylamine. quizlet.com Interestingly, glucose pentaacetate, where the hydroxyl groups are protected, does not react with hydroxylamine because the bulky acetate groups sterically hinder the aldehyde group. vaia.com Oxime derivatives are generally crystalline solids, which can be useful for the identification and characterization of sugars. vedantu.com The formation of oximes can result in a mixture of isomers, including ring-closed α- and β-anomers as well as open-chain (E)- and (Z)-isomers. nih.gov

Table 2: Isomers Formed During Oxime Formation

| Isomer Type | Description |

| Ring-closed α-anomer | The oxime group is formed on the anomeric carbon, with the anomeric hydroxyl group in the axial position. |

| Ring-closed β-anomer | The oxime group is formed on the anomeric carbon, with the anomeric hydroxyl group in the equatorial position. |

| Open-chain (E)-isomer | The hydroxyl group of the oxime is on the opposite side of the C=N double bond from the rest of the carbon chain. |

| Open-chain (Z)-isomer | The hydroxyl group of the oxime is on the same side of the C=N double bond as the rest of the carbon chain. |

This table describes the different isomeric forms that can be produced when glucose reacts to form an oxime. nih.gov

Glycoside Formation Mechanisms

Glycosides are derivatives formed when a monosaccharide reacts with an alcohol in the presence of an acid catalyst. libretexts.orglibretexts.org This reaction results in the formation of an acetal (B89532) from the hemiacetal group of the sugar, creating a glycosidic bond. wikipedia.org The sugar component is referred to as the glycon, and the alcohol component is the aglycon. libretexts.orglibretexts.org

The mechanism of glycoside formation is analogous to acetal formation. youtube.com It typically proceeds under acidic conditions where the anomeric hydroxyl group is protonated, making it a good leaving group (water). youtube.com The departure of water leads to the formation of a resonance-stabilized carbocation, often called an oxocarbenium ion. youtube.com The alcohol then acts as a nucleophile, attacking the anomeric carbon, followed by deprotonation to yield the glycoside. youtube.com This process is reversible and can be hydrolyzed back to the sugar and alcohol by aqueous acid. libretexts.orglibretexts.org Glycoside formation is a fundamental reaction in carbohydrate chemistry, essential for the synthesis of oligosaccharides and other glycoconjugates. wikipedia.org The stereochemical outcome of glycosylation can be influenced by factors such as the anomeric effect, which often favors the formation of the α-glycosidic bond. libretexts.orglibretexts.org

Carbonyl Group Reactivity

The aldehyde group (-CHO) in the open-chain structure of glucose is a focal point for a variety of chemical transformations. Although glucose predominantly exists in a cyclic hemiacetal form in aqueous solutions, it is in equilibrium with its open-chain aldehyde form. libretexts.orgwikipedia.org This small percentage of the open-chain isomer is highly reactive and participates in the reactions discussed below. wikipedia.orgquora.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental class of reactions for aldehydes and ketones.

In aqueous solutions, the aldehyde group of glucose can react with water in a nucleophilic addition reaction to form a hydrate (B1144303), a geminal diol. This reaction is reversible, and the equilibrium typically favors the aldehyde form for most simple aldehydes. However, the presence of multiple electron-withdrawing hydroxyl groups in glucose can influence this equilibrium. The formation of the hydrate can be catalyzed by either an acid or a base. libretexts.orgweebly.com

Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, attacks the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Mechanism of Hydrate Formation:

Base-Catalyzed: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is then protonated by water to yield the hydrate. libretexts.org

Acid-Catalyzed: The carbonyl oxygen is protonated by an acid, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Deprotonation of the resulting intermediate yields the hydrate. libretexts.orglibretexts.org

Hydroxyl Group Reactivity and Intramolecular Processes

The chemical behavior of 2,3,4,5,6-pentakis(oxidanyl)hexanal is largely dictated by the interplay between its aldehyde group and its five hydroxyl (-OH) groups. libretexts.orgnumberanalytics.com The hydroxyl groups, particularly the one at the C-5 position, are crucial for the molecule's most characteristic reaction: intramolecular cyclization. wikipedia.orguomustansiriyah.edu.iq While all hydroxyl groups can undergo reactions like esterification and etherification, their reactivity can be influenced by their position (primary vs. secondary) and steric factors within the molecule. numberanalytics.combritannica.compsu.edu The primary hydroxyl group at the C-6 position, for instance, exhibits distinct reactivity compared to the secondary hydroxyl groups. numberanalytics.com

In aqueous solutions, 2,3,4,5,6-pentakis(oxidanyl)hexanal predominantly exists not as its open-chain aldehyde form, but as a more stable cyclic structure. wikipedia.orglibretexts.orglibretexts.org This cyclization is a spontaneous and reversible intramolecular reaction where a hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde group. khanacademy.org This process results in the formation of a cyclic hemiacetal. libretexts.orgquora.com Although the open-chain form constitutes a very small fraction of the equilibrium mixture (about 0.25% or less), it is a critical intermediate that allows for the interconversion between the different cyclic forms. wikipedia.orglibretexts.org

The formation of the cyclic hemiacetal creates a new stereocenter at the former carbonyl carbon (C-1), which is now referred to as the anomeric carbon. uomustansiriyah.edu.iqlibretexts.org This leads to the existence of two diastereomers, known as anomers. libretexts.orglibretexts.org

The intramolecular hemiacetal formation can result in rings of different sizes, depending on which hydroxyl group attacks the aldehyde. wikipedia.org

Pyranose Rings: The most stable and predominant cyclic form of glucose is a six-membered ring, formed when the hydroxyl group on carbon-5 (C-5) attacks the aldehyde carbon (C-1). wikipedia.orguomustansiriyah.edu.iqkhanacademy.org This structure is called a glucopyranose, as it is a derivative of the heterocyclic compound pyran. uomustansiriyah.edu.iqmasterorganicchemistry.com In aqueous solution, over 99% of glucose molecules exist in the pyranose form. wikipedia.org The stability of the pyranose ring is attributed to its lower angle and eclipsing strain, often adopting a stable chair conformation. libretexts.orgualberta.ca

Furanose Rings: A five-membered ring, known as a furanose, can also form when the hydroxyl group on carbon-4 (C-4) attacks the aldehyde carbon. wikipedia.orgmasterorganicchemistry.com This form, named after the heterocyclic ether furan, is much rarer and exists in negligible amounts in a glucose solution. wikipedia.orgquora.com While aldohexoses like glucose favor the pyranose form, pentoses often prefer the furanose structure. libretexts.org

The equilibrium is heavily skewed towards the pyranose forms due to their greater thermodynamic stability compared to the furanose and open-chain structures. khanacademy.orgmasterorganicchemistry.com

The creation of the anomeric carbon (C-1) during cyclization gives rise to two distinct anomers, designated as alpha (α) and beta (β). libretexts.orguomustansiriyah.edu.iq These anomers are diastereomers that differ only in the configuration at the anomeric carbon. wikipedia.orgmasterorganicchemistry.com

In the α-anomer of D-glucopyranose, the hydroxyl group on the anomeric carbon is on the opposite side of the ring from the -CH₂OH group at C-5 (a trans arrangement) when drawn in a Haworth projection. wikipedia.org

In the β-anomer , the anomeric hydroxyl group is on the same side as the -CH₂OH group (a cis arrangement). wikipedia.org

When a pure crystalline sample of either α-D-glucose or β-D-glucose is dissolved in water, the specific optical rotation of the solution gradually changes over time until it reaches a stable equilibrium value. libretexts.orglibretexts.orgmasterorganicchemistry.com This phenomenon is called mutarotation . uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com Mutarotation occurs because the α and β anomers are in dynamic equilibrium and interconvert via the transient formation of the open-chain aldehyde form. uomustansiriyah.edu.iqkhanacademy.orglibretexts.org

The equilibrium mixture in an aqueous solution of D-glucose consists of approximately 36% α-D-glucopyranose and 64% β-D-glucopyranose. libretexts.orgwikipedia.orgkhanacademy.org The β-anomer is generally more stable and thus more abundant because its anomeric hydroxyl group is in an equatorial position in the chair conformation, which minimizes steric hindrance. wikipedia.org

| Form of D-Glucose | Melting Point (°C) | Specific Rotation ([α]D) | Equilibrium Concentration in Water |

| α-D-glucopyranose | 146 | +112° | ~36% |

| β-D-glucopyranose | 150 | +18.7° | ~64% |

| Open-chain form | - | - | <0.02% |

| Furanose forms | - | - | Negligible |

| Data sourced from multiple references. wikipedia.orglibretexts.orgwikipedia.org |

Intramolecular Hemiacetal Formation and Cyclization Equilibria

Oxidative Cleavage Reactions

The presence of multiple vicinal diols (hydroxyl groups on adjacent carbons) makes 2,3,4,5,6-pentakis(oxidanyl)hexanal susceptible to oxidative cleavage by specific reagents.

Periodic acid (HIO₄) is a reagent that specifically cleaves the carbon-carbon bonds of vicinal diols, α-hydroxy aldehydes, and α-hydroxy ketones. ijsr.netwikibooks.orgresearchgate.net When glucose is treated with an excess of periodic acid, the bonds between adjacent carbons bearing hydroxyl groups are broken.

The mechanism involves the formation of a cyclic periodate (B1199274) ester intermediate with the vicinal diols. ijsr.netwikibooks.org This intermediate then decomposes, cleaving the C-C bond and oxidizing the alcohol groups to carbonyl groups. ijsr.net

For an open-chain D-glucose molecule, this reaction proceeds as follows:

The bond between C-1 and C-2 is cleaved, oxidizing the aldehyde at C-1 to formic acid and the alcohol at C-2 to an aldehyde.

The bonds between C-2/C-3, C-3/C-4, and C-4/C-5 are similarly cleaved, converting each of these secondary alcohol groups into formic acid.

The cleavage of the bond between C-5 and C-6 (a primary alcohol) results in the formation of formaldehyde (B43269) from C-6 and formic acid from C-5.

Ultimately, the complete oxidative cleavage of one molecule of D-glucose with periodic acid consumes five equivalents of HIO₄ and produces five molecules of formic acid and one molecule of formaldehyde. ijsr.netstackexchange.com This reaction has historically been a valuable tool for the structural elucidation of carbohydrates. ijsr.netwikibooks.org

| Starting Compound | Reagent | Products |

| D-Glucose (open-chain) | Periodic Acid (HIO₄) | 5 Formic Acid (HCOOH) + 1 Formaldehyde (HCHO) |

| Data sourced from multiple references. ijsr.netwikibooks.orgstackexchange.com |

Reduction Reactions

The aldehyde group of 2,3,4,5,6-pentakis(oxidanyl)hexanal can be reduced to a primary alcohol. youtube.comlibretexts.org This reaction typically involves reducing agents such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ with a metal catalyst like nickel). youtube.compressbooks.pub

The reduction converts the aldehyde group at C-1 into a primary alcohol group (-CH₂OH). youtube.comlibretexts.org The resulting molecule is a polyalcohol known as a sugar alcohol or alditol. The reduction of D-glucose specifically yields D-glucitol, which is more commonly known as sorbitol. youtube.compressbooks.pub The reaction proceeds via the open-chain form present in the equilibrium. As the small amount of open-chain glucose is reduced, the equilibrium shifts, causing the cyclic forms to open up until the entire sample has reacted. pressbooks.pub

This reduction is a key reaction that distinguishes aldoses like glucose from non-reducing sugars under certain conditions. libretexts.orgucla.edu

Reaction Mechanisms and Pathways of 2,3,4,5,6 Pentakis Oxidanyl Hexanal

Formation of Alditols

Alditols, also known as sugar alcohols, are polyhydric alcohols that are formed by the reduction of the aldehyde or ketone group of a sugar. In the case of 2,3,4,5,6-pentakis(oxidanyl)hexanal (glucose), its reduction yields primarily sorbitol (also known as glucitol).

The fundamental reaction for the formation of sorbitol from glucose is a reduction reaction where the aldehyde group (-CHO) at the C1 position of the glucose molecule is converted into a primary alcohol group (-CH₂OH). This transformation can be represented by the following chemical equation:

C₆H₁₂O₆ + H₂ → C₆H₁₄O₆. brainly.com

This process involves the addition of two hydrogen atoms across the carbonyl double bond.

The formation of alditols from glucose is most commonly achieved through catalytic hydrogenation. This industrial process typically involves treating an aqueous solution of glucose with hydrogen gas under pressure in the presence of a metal catalyst. mdpi.com

Catalysts and Reaction Conditions:

A variety of catalysts have been investigated for the hydrogenation of glucose to sorbitol. Raney nickel catalysts have been widely used due to their low cost and good catalytic activity. nih.gov However, concerns about nickel leaching and flammability have led to the exploration of other catalysts. nih.gov Noble metal catalysts, particularly those based on ruthenium (Ru), have shown higher activity and selectivity towards sorbitol. mdpi.comnih.gov Other metals like palladium (Pd) and platinum (Pt) are also effective. mdpi.comrsc.org

These catalysts are often supported on materials such as activated carbon (AC), which can enhance their stability and performance. nih.gov The reaction conditions, including temperature, hydrogen pressure, and catalyst loading, are critical parameters that influence the conversion of glucose and the yield of sorbitol.

Reaction Mechanism:

The catalytic hydrogenation of glucose to sorbitol is a heterogeneous catalytic process. The mechanism involves the adsorption of both hydrogen and glucose molecules onto the surface of the catalyst. The hydrogen molecule dissociates into hydrogen atoms on the catalyst surface. These adsorbed hydrogen atoms then react with the carbonyl group of the adsorbed glucose molecule, leading to the formation of sorbitol.

In some cases, a process called catalytic transfer hydrogenation (CTH) can be employed. mdpi.comresearchgate.net In CTH, an organic molecule, such as an alcohol, serves as the hydrogen donor instead of molecular hydrogen gas. urjc.esacs.org For instance, ethanol (B145695) can act as a hydrogen donor in the presence of a Raney nickel catalyst. mdpi.com It has also been observed that glucose itself can undergo a disproportionation reaction, where one molecule of glucose is oxidized while another is reduced to sorbitol. mdpi.comresearchgate.net

Side Reactions:

During the hydrogenation of glucose, side reactions can occur, leading to the formation of other products. Isomerization of glucose to fructose (B13574) can happen, which can then be hydrogenated to a mixture of sorbitol and mannitol. mdpi.com Mannitol is an epimer of sorbitol. Further hydrogenolysis of sorbitol can lead to the formation of smaller polyols like glycerol, ethylene (B1197577) glycol, and propylene (B89431) glycol. nih.gov

Research Findings:

Numerous studies have focused on optimizing the conditions for the selective production of sorbitol from glucose. Research has demonstrated that with the right choice of catalyst and reaction parameters, high conversion rates of glucose and high selectivity for sorbitol can be achieved.

For instance, using a Ruthenium-based catalyst (Ru/ASMA@AC), a glucose conversion of 99.68% and a sorbitol selectivity of 93.04% were achieved at 130°C and 4.0 MPa hydrogen pressure. nih.gov Another study using a Ru/C catalyst reported a sorbitol yield of 94.8% at 120°C and 2.5 MPa H₂. nih.gov

The following interactive data table summarizes findings from various studies on the catalytic hydrogenation of glucose to sorbitol, highlighting the different catalysts and conditions used.

Stereochemical Investigations and Conformational Analysis of 2,3,4,5,6 Pentakis Oxidanyl Hexanal

Absolute Configuration Determination and Fischer Projection Representation

The presence of four chiral centers (at carbons 2, 3, 4, and 5) in 2,3,4,5,6-Pentakis(oxidanyl)hexanal gives rise to 2⁴, or 16, possible stereoisomers. These are divided into two enantiomeric families: the D-series and the L-series.

The absolute configuration is determined relative to the simplest chiral monosaccharide, glyceraldehyde. youtube.com By convention, if the hydroxyl group on the chiral carbon furthest from the most oxidized carbon (the C1 aldehyde group), which is C5 in this case, is on the right side in a Fischer projection, the sugar belongs to the D-series. ncert.nic.inyoutube.comquora.com If it is on the left, it belongs to the L-series. youtube.com Most naturally occurring sugars are in the D-configuration. youtube.com

A Fischer projection is a two-dimensional representation used to depict the stereochemistry of a chiral molecule. In this convention:

The carbon chain is drawn vertically, with the most oxidized carbon (the aldehyde, -CHO) at the top. ncert.nic.in

Vertical lines represent bonds projecting away from the viewer (into the page). quora.com

Horizontal lines represent bonds projecting towards the viewer (out of the page). quora.com

The eight stereoisomers of the D-series for 2,3,4,5,6-Pentakis(oxidanyl)hexanal are distinguished by the configuration of the hydroxyl groups at C2, C3, and C4.

Table 1: Fischer Projections of D-Aldohexose Isomers This table displays the eight different stereoisomers of 2,3,4,5,6-Pentakis(oxidanyl)hexanal in the D-configuration, showing the varied arrangement of hydroxyl (-OH) groups at the chiral centers C2, C3, and C4.

| Isomer Name | C2 Configuration | C3 Configuration | C4 Configuration | Fischer Projection |

| D-Allose | Right | Right | Right | CHO |

| D-Altrose | Left | Right | Right | CHO |

| D-Glucose | Right | Left | Right | CHO |

| D-Mannose | Left | Left | Right | CHO |

| D-Gulose | Right | Right | Left | CHO |

| D-Idose | Left | Right | Left | CHO |

| D-Galactose | Right | Left | Left | CHO |

| D-Talose | Left | Left | Left | CHO |

Conformational Isomerism in Open-Chain Aldohexoses

Unlike the rigid depiction in a Fischer projection, the open-chain form of 2,3,4,5,6-Pentakis(oxidanyl)hexanal is flexible due to the free rotation around its carbon-carbon single bonds. libretexts.org This rotation gives rise to various three-dimensional arrangements known as conformations or conformational isomers (conformers). libretexts.org These conformers are in constant flux and represent different energy states of the molecule.

The different conformations arising from rotation around a single bond are termed rotameric states or rotamers. nih.gov The stability of these rotamers is analyzed by considering the torsional (or dihedral) angle, which is the angle between two groups attached to adjacent carbon atoms when viewed down the carbon-carbon bond axis in a Newman projection. libretexts.org

The primary rotameric states are:

Staggered: The groups on the front carbon are positioned exactly between the groups on the back carbon. These are energy minima (more stable). The torsional angles are typically around ±60° (gauche) and 180° (anti). libretexts.orgnih.gov

Eclipsed: The groups on the front carbon are directly in front of the groups on the back carbon. These are energy maxima (less stable) due to increased electron repulsion and steric hindrance. libretexts.org The torsional angles are 0°, ±120°.

For the C2-C3, C3-C4, and C4-C5 bonds in the aldohexose backbone, the substituents are hydrogen (H), hydroxyl (-OH), and larger carbon-based groups. The anti conformation, where the large carbon backbone groups are 180° apart, is generally the most stable for minimizing steric strain, leading to a zig-zag arrangement of the carbon chain. However, interactions between the hydroxyl groups modify this ideal state.

Table 2: Idealized Torsional Angles and Relative Energy This table outlines the basic rotameric states, their defining torsional angles, and their general relative energy levels.

| Conformation | Torsional Angle | Relative Energy | Description |

| Anti (Staggered) | 180° | Lowest | Substituents are furthest apart. |

| Gauche (Staggered) | ±60° | Low | Substituents are adjacent but not eclipsed. |

| Eclipsed | 0° | Highest | Substituents are directly aligned, causing maximum steric strain. |

The simple model of a zig-zag carbon chain is significantly influenced by the orientation and interactions of the five hydroxyl groups. Two main factors dictate the preferred conformation:

Steric Hindrance: Repulsion between bulky hydroxyl groups on adjacent carbons (e.g., C2-OH and C3-OH) or those separated by one carbon (e.g., C2-OH and C4-OH) can destabilize certain conformations. A conformation that places these groups far from each other will be lower in energy.

Intramolecular Hydrogen Bonding: A hydroxyl group can act as a hydrogen bond donor, while the oxygen of another hydroxyl group can act as an acceptor. core.ac.uk The formation of these internal hydrogen bonds (e.g., between the C2-OH and C4-OH) can stabilize conformations where the carbon backbone bends or folds to bring these groups into proximity.

The balance between minimizing steric repulsion and maximizing favorable hydrogen bonding leads to a preferred "sickle" or bent-chain conformation for many open-chain monosaccharides in the gas phase and in nonpolar solvents. The specific stereochemistry of the aldohexose (i.e., whether it is glucose, galactose, etc.) determines the optimal geometry for these interactions and thus its unique preferred open-chain shape.

Dynamic Conformational Processes and Interconversion Pathways

The open-chain 2,3,4,5,6-Pentakis(oxidanyl)hexanal molecule is not static. At room temperature, there is sufficient thermal energy for the molecule to overcome the rotational energy barriers between different staggered conformations (e.g., interconverting between gauche and anti states). libretexts.org This process occurs through transient, high-energy eclipsed states.

The conformational landscape of the molecule can be visualized as a potential energy surface with multiple valleys (stable conformers) separated by hills (activation barriers). The molecule dynamically populates these valleys, with the relative population of each conformer determined by its relative free energy. This means that while a certain bent-chain conformer might be the most stable, the molecule still spends time in other, less stable conformations. This dynamic equilibrium is a fundamental characteristic of the molecule's open-chain form. researchgate.net The interconversion between these conformations is extremely rapid, occurring on the timescale of nanoseconds or faster.

Advanced Spectroscopic Characterization Techniques for 2,3,4,5,6 Pentakis Oxidanyl Hexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules. For aldohexoses, which exist as a complex equilibrium of cyclic and acyclic forms in solution, NMR is crucial for identifying the different tautomers and their relative concentrations. unimo.it

The ¹H NMR spectrum of an aldohexose provides a wealth of information. The anomeric proton (H-1), being attached to a carbon bonded to two oxygen atoms, is the most deshielded and appears at the lowest field (highest chemical shift) in the spectrum. vaia.com Its chemical shift and the magnitude of the coupling constant with the adjacent proton (H-2) are diagnostic of the anomeric configuration (α or β). nih.gov The remaining ring protons typically resonate in a more crowded region of the spectrum, and their specific assignments can be challenging due to signal overlap. acs.org

Interactive Table:

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The anomeric carbon (C-1) signal is particularly informative, appearing in the range of 90-100 ppm. The chemical shift of C-1, much like the anomeric proton, is sensitive to the stereochemistry at the anomeric center. The acyclic aldehyde carbon, though present in very low concentrations, can sometimes be observed at a much lower field, around 205 ppm. nd.edu The other carbon signals of the ring appear between 60 and 80 ppm. The use of ¹³C-labeled compounds can significantly enhance the detection of minor tautomeric forms. slu.se

Interactive Table:

Due to the significant signal overlap in one-dimensional (1D) NMR spectra of aldohexoses, two-dimensional (2D) NMR techniques are essential for unambiguous signal assignment. unimo.it Experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are used to establish proton-proton connectivities within a spin system, allowing for the tracing of the entire proton network of a sugar ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons. youtube.comnih.gov For establishing longer-range connectivities (e.g., across glycosidic bonds in oligosaccharides or between non-adjacent protons and carbons), Heteronuclear Multiple Bond Correlation (HMBC) is employed. youtube.com These techniques, often used in combination, are fundamental for the complete structural elucidation of complex carbohydrates. nih.gov

NMR spectroscopy is a primary tool for investigating the conformational preferences of aldohexoses in solution. The magnitudes of three-bond proton-proton coupling constants (³JHH), obtained from high-resolution 1D or 2D NMR spectra, are related to the dihedral angles between the coupled protons through the Karplus equation. acs.org This relationship allows for the determination of the preferred ring conformation (e.g., chair or boat forms) and the orientation of substituents.

Furthermore, Nuclear Overhauser Effect (NOE) measurements provide information about through-space proximities between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a sensitive probe of internuclear distances and, consequently, molecular conformation. researchgate.net By combining coupling constant analysis with NOE data, a detailed picture of the three-dimensional structure and dynamics of aldohexoses in solution can be constructed.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For an aldohexose like 2,3,4,5,6-Pentakis(oxidanyl)hexanal, the most characteristic IR absorption band is that of the carbonyl (C=O) group of the aldehyde, which is present in the acyclic form of the sugar. The stretching vibration of this bond gives rise to a strong absorption peak.

The position of the carbonyl absorption is sensitive to the molecular environment. For saturated aliphatic aldehydes, this peak typically appears in the range of 1740-1720 cm⁻¹. orgchemboulder.comspcmc.ac.in This characteristic absorption allows for the clear identification of the aldehyde functionality. In addition to the C=O stretch, aldehydes also exhibit characteristic C-H stretching vibrations for the aldehydic proton in the region of 2850-2700 cm⁻¹, which can further aid in their identification. spcmc.ac.in

Interactive Table:

Aldehyde C-H Stretching Vibrations

The aldehyde functional group in 2,3,4,5,6-pentakis(oxidanyl)hexanal provides a distinctive spectroscopic marker. The stretching vibration of the aldehydic carbon-hydrogen (C-H) bond gives rise to characteristic absorption bands in the infrared (IR) spectrum.

Typically, the aldehydic C-H stretch appears in a spectral region with minimal interference from other vibrations, making it a reliable indicator of the aldehyde group. For saturated aliphatic aldehydes, this stretching vibration is generally observed in the range of 2830-2695 cm⁻¹. orgchemboulder.com A key feature is that this often manifests as a pair of weak to moderately intense bands, a phenomenon attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration. spectroscopyonline.com One of these bands, often appearing as a shoulder around 2720 cm⁻¹, is a particularly useful diagnostic tool. orgchemboulder.com

Hydroxyl Group Vibrational Modes

The five hydroxyl (O-H) groups in 2,3,4,5,6-pentakis(oxidanyl)hexanal dominate a significant portion of its vibrational spectrum. The stretching vibrations of these groups are particularly sensitive to hydrogen bonding, which is extensive in the condensed phase of this molecule.

The O-H stretching vibrations typically occur in the broad region of 3876 to 3005 cm⁻¹. scielo.brresearchgate.net The breadth of this absorption is a direct consequence of the various hydrogen-bonding environments experienced by the hydroxyl groups. In solid-state or concentrated solution spectra, this often appears as a single, very broad and intense band.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about 2,3,4,5,6-pentakis(oxidanyl)hexanal through the analysis of its fragmentation patterns.

Fragmentation Patterns and Mechanistic Pathways (e.g., α-Cleavage, McLafferty Rearrangement)

The fragmentation of 2,3,4,5,6-pentakis(oxidanyl)hexanal in a mass spectrometer is a complex process, leading to a multitude of fragment ions. nih.govresearchgate.net While the molecule itself is an aldehyde, its polyhydroxy nature significantly influences the fragmentation pathways.

α-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond between the carbonyl carbon and an adjacent carbon is broken. libretexts.org In the context of 2,3,4,5,6-pentakis(oxidanyl)hexanal, α-cleavage would involve the breaking of the C1-C2 bond. This process can lead to the formation of a resonance-stabilized acylium ion.

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds that possess a γ-hydrogen atom. wikipedia.orgslideshare.net The process involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α-β carbon bond. libretexts.orgwikipedia.org For the open-chain form of 2,3,4,5,6-pentakis(oxidanyl)hexanal, a γ-hydrogen is available on the C4 carbon. The McLafferty rearrangement would result in the loss of a neutral alkene molecule and the formation of a radical cation. youtube.com Studies on the fragmentation of ketones with similar structural features have shown that this rearrangement is a significant process. msu.edu

The actual mass spectrum of underivatized 2,3,4,5,6-pentakis(oxidanyl)hexanal is often characterized by a series of dehydration peaks (loss of water molecules) and cleavage of the carbon-carbon backbone, resulting in a complex pattern of fragment ions. researchgate.net Detailed studies using tandem mass spectrometry (MS/MS) have been instrumental in elucidating these intricate fragmentation pathways. nih.govresearchgate.net

Below is a table summarizing common fragment ions observed in the mass spectrum of glucose, which corresponds to 2,3,4,5,6-pentakis(oxidanyl)hexanal.

| m/z (mass-to-charge ratio) | Plausible Fragment Identity/Origin |

| 163 | [M - H₂O + H]⁺ |

| 145 | [M - 2H₂O + H]⁺ |

| 127 | [M - 3H₂O + H]⁺ |

| 109 | [M - 4H₂O + H]⁺ |

| 85 | C₄H₅O₂⁺ |

| 73 | C₃H₅O₂⁺ |

| 61 | C₂H₅O₂⁺ |

This data is a representation of typical fragmentation and may vary based on ionization technique and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Labeling Studies

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the differentiation of ions with the same nominal mass but different elemental compositions. This capability is particularly valuable in isotopic labeling studies of 2,3,4,5,6-pentakis(oxidanyl)hexanal.

By introducing stable isotopes such as ¹³C or ²H (deuterium) into the molecule, researchers can trace the metabolic fate of the carbon skeleton and hydrogen atoms. acs.orgpnas.org HRMS can precisely determine the number and location of these isotopic labels in both the intact molecule and its fragments. acs.orgresearchgate.netnih.gov

For example, in studies of glucose metabolism, cells can be supplied with ¹³C-labeled glucose. Subsequent analysis of metabolites by HRMS can reveal the extent to which the ¹³C atoms have been incorporated into various metabolic products. pnas.org This technique is crucial for metabolic flux analysis. nih.gov Similarly, derivatized glucose, such as glucose aldonitrile pentaacetate, has been analyzed using mass spectrometry with ¹³C labeling to understand its fragmentation patterns. jst.go.jp The high resolving power of instruments like the Orbitrap allows for the separation of isotopologue peaks that would otherwise overlap in low-resolution instruments, providing a more accurate determination of isotopic enrichment. acs.org

Integrated Spectroscopic Data Analysis for Structural Elucidation

While each spectroscopic technique provides valuable pieces of the structural puzzle, a comprehensive understanding of a molecule as complex as 2,3,4,5,6-pentakis(oxidanyl)hexanal requires the integration of data from multiple sources. slideshare.netslideshare.net

The combination of vibrational spectroscopy (FTIR and Raman) and mass spectrometry is a powerful approach. FTIR provides information about the functional groups present, such as the aldehyde and the numerous hydroxyl groups, and their hydrogen-bonding states. scielo.brscielo.brresearchgate.net Raman spectroscopy, a complementary vibrational technique, can provide further insights into the carbon backbone and conformational details. For instance, Raman Optical Activity (ROA) has been used to probe the stereochemical changes in glucose upon phosphorylation, highlighting its sensitivity to conformational isomers. acs.org

Mass spectrometry, on the other hand, gives the precise molecular weight and detailed information about the connectivity of the molecule through its fragmentation patterns. nih.govresearchgate.net By correlating the functional group information from FTIR with the fragmentation data from MS, a more complete picture of the molecular structure can be assembled. Isotopic labeling studies, analyzed by HRMS, can then confirm proposed fragmentation mechanisms and metabolic pathways. acs.orgpnas.orgresearchgate.net

Ultimately, the unambiguous structural elucidation of 2,3,4,5,6-pentakis(oxidanyl)hexanal and its various isomeric forms (e.g., cyclic anomers) in different environments relies on the synergistic interpretation of these advanced spectroscopic datasets.

Computational Chemistry and Molecular Modeling of 2,3,4,5,6 Pentakis Oxidanyl Hexanal

Quantum Chemical Calculation Approaches

Quantum chemical methods are fundamental to understanding the electronic structure and properties of molecules. These calculations solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and various spectroscopic properties. acs.orgnih.gov

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods employed in the study of carbohydrate structures like 2,3,4,5,6-Pentakis(oxidanyl)hexanal.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netresearchgate.net Methods such as Møller-Plesset perturbation theory (e.g., MP2) are used to provide high-accuracy reference energies for conformational studies of saccharides. researchgate.net High-level composite methods like G4MP2 have been utilized to investigate the complex reaction energetics of glucose decomposition. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov DFT methods calculate the electron density of a molecule to determine its properties. For carbohydrates, a variety of functionals are used, each with specific strengths. The B3LYP functional is widely used, though benchmark studies suggest that for saccharide conformational energies, functionals like the Minnesota family (e.g., M06-2X) may offer better agreement with high-level ab initio results. researchgate.netresearchgate.net These methods are instrumental in optimizing molecular geometries and calculating thermodynamic properties. harvard.eduresearchgate.net

| Methodology | Description | Typical Application for 2,3,4,5,6-Pentakis(oxidanyl)hexanal |

| Ab initio (MP2, G4MP2) | Based on first principles, solves the Schrödinger equation with approximations. Computationally intensive but highly accurate. | Benchmarking conformational energies; calculating accurate reaction energy profiles. researchgate.netresearchgate.net |

| DFT (B3LYP, M06-2X) | Calculates properties based on the molecule's electron density. Offers a good compromise between accuracy and cost. acs.org | Geometry optimization, vibrational frequency calculation, reaction pathway exploration. researchgate.netresearchgate.net |

The accuracy of any quantum chemical calculation is critically dependent on the "basis set" used, which is a set of mathematical functions that describe the shape of the orbitals. libretexts.org The choice of basis set, combined with the chosen method (e.g., B3LYP or MP2), defines the "level of theory."

For polar molecules like carbohydrates, basis sets must be sufficiently flexible. Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311++G(d,p) , are commonly used. researchgate.netresearchgate.net Dunning's correlation-consistent basis sets, like cc-pVTZ and its augmented version aug-cc-pVTZ , are also employed for higher accuracy studies. researchgate.netgaussian.com

Key considerations for basis set selection for 2,3,4,5,6-Pentakis(oxidanyl)hexanal include:

Polarization Functions (e.g., (d), (d,p)) : These are essential for describing the non-spherical nature of electron density in chemical bonds.

Diffuse Functions (e.g., +, ++) : These are crucial for accurately modeling systems with lone pairs and for describing hydrogen bonding, which is extensive in this molecule. researchgate.net Studies have shown that the inclusion of diffuse functions on heavy atoms is necessary for obtaining reliable results with the B3LYP functional for carbohydrates. researchgate.net

The selection of a level of theory always involves a trade-off between the desired accuracy and the available computational resources. mit.edu While larger basis sets generally yield more accurate results, the computational cost increases significantly. mit.edu

| Basis Set Type | Key Features | Relevance to 2,3,4,5,6-Pentakis(oxidanyl)hexanal |

| Pople Style (e.g., 6-31+G(d,p)) | Good balance of cost and accuracy. Widely available in software packages. | Suitable for initial geometry optimizations and frequency calculations. researchgate.net |

| Correlation-Consistent (e.g., aug-cc-pVTZ) | Systematically improvable; designed for recovering correlation energy. | Used for high-accuracy single-point energy calculations on optimized geometries. researchgate.netgaussian.com |

| Minimal (e.g., STO-3G) | Smallest possible size. | Generally inadequate for accurate property prediction of flexible, polar molecules. mit.edu |

Molecular Mechanics and Force Field Methodologies

For studying large systems or exploring long-timescale dynamics, quantum methods are often too computationally expensive. Molecular mechanics (MM) offers a classical-mechanical alternative. In MM, molecules are treated as a collection of balls (atoms) connected by springs (bonds), and the potential energy is calculated using a "force field."

Developing accurate force fields for carbohydrates is particularly challenging due to their high number of chiral centers, the polarity of numerous hydroxyl groups, and significant conformational flexibility. nih.govdntb.gov.ua Several specialized carbohydrate force fields have been developed and are widely used:

CHARMM : The CHARMM force field family includes parameter sets specifically developed for carbohydrates, often through a hierarchical approach starting with monosaccharides. maynoothuniversity.iebohrium.com

AMBER/GLYCAM : The GLYCAM (Glycoprotein and Carbohydrate) parameters were developed within the AMBER framework and are widely used for simulating carbohydrates. acs.org

GROMOS : This is another major force field that includes carbohydrate parameterization. maynoothuniversity.ie

OPLS-AA : The OPLS (Optimized Potentials for Liquid Simulations) force field also has parameters for modeling carbohydrates. maynoothuniversity.ie

Recent developments have focused on incorporating polarization effects to improve accuracy, leading to polarizable force fields like AMOEBA , which are considered better suited for the complex electrostatic environments of carbohydrates. acs.org

| Force Field | Developer/Family | Key Characteristics |

| CHARMM | CHARMM Development Group | Hierarchically parameterized, widely used for biomolecular simulations. maynoothuniversity.ie |

| GLYCAM | AMBER | Specifically developed for carbohydrates to be compatible with the AMBER protein and nucleic acid force fields. acs.org |

| GROMOS | University of Groningen | A united-atom or all-atom force field used in many dynamics packages. maynoothuniversity.ie |

| OPLS-AA | Jorgensen | Designed to accurately reproduce properties of liquids, suitable for solution-phase simulations. maynoothuniversity.ie |

| AMOEBA | Ponder, Ren | A polarizable force field that explicitly accounts for induced dipoles, offering higher accuracy for polar systems. acs.org |

Conformational Space Exploration and Energy Minimization Techniques

The unbranched six-carbon backbone of 2,3,4,5,6-Pentakis(oxidanyl)hexanal features multiple rotatable single bonds, leading to a vast and complex conformational space. nih.govdntb.gov.ua The relative orientation of the hydroxyl groups and the aldehyde headgroup is governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects. researchgate.net

Computational techniques are essential for exploring this potential energy surface. The process typically involves:

Conformational Search : Generating a large number of initial structures by systematically rotating key dihedral angles.

Energy Minimization : Optimizing the geometry of each initial structure to find the nearest local energy minimum. This is a standard feature of both quantum and molecular mechanics calculations. nih.gov

Studies on similar molecules, like the cyclic forms of glucose, have shown that the conformational landscape is dictated by cooperative networks of intramolecular hydrogen bonds. researchgate.net For the open-chain form, similar hydrogen-bonding networks between the hydroxyl groups along the chain are expected to be a primary factor in determining the most stable, low-energy conformations. While the open-chain form constitutes only about 0.25% of glucose in aqueous solution, its transient structures are key to understanding the equilibrium with the dominant cyclic forms. dalalinstitute.comwikipedia.org

Prediction of Spectroscopic Parameters from Theoretical Models

Computational models can predict spectroscopic properties that can be directly compared with experimental data, aiding in structure elucidation and analysis.

NMR Spectroscopy : Quantum chemical methods can calculate NMR shielding tensors. These theoretical values can be converted into chemical shifts using linear regression methods, providing a powerful tool for assigning experimental spectra and validating computed structures. researchgate.net The aldehyde proton of 2,3,4,5,6-Pentakis(oxidanyl)hexanal is expected to have a characteristic downfield chemical shift (9-10 ppm) in ¹H NMR spectra, a feature that can be reproduced by theoretical calculations. libretexts.org

Infrared (IR) Spectroscopy : The calculation of vibrational frequencies is a standard output of quantum chemical optimizations. nih.gov These frequencies correspond to the peaks in an IR spectrum. Due to the neglect of anharmonicity in the common harmonic oscillator approximation, calculated frequencies are often systematically scaled to achieve better agreement with experiment. nih.gov For this molecule, a strong absorption band corresponding to the C=O carbonyl stretch is a key feature, typically appearing around 1715 cm⁻¹ in aliphatic aldehydes. libretexts.org

Other Spectroscopies : Methods like Near-Infrared (NIR) spectroscopy have been extensively used experimentally to measure glucose concentrations. nih.govarxiv.orgnih.govcoraluma.com Theoretical models can help in understanding the molecular vibrations that give rise to the overtone and combination bands observed in NIR spectra.

Simulation of Reaction Pathways and Transition States

The aldehyde group makes 2,3,4,5,6-Pentakis(oxidanyl)hexanal a reactive center. Computational chemistry is invaluable for mapping out the reaction mechanisms in which this molecule participates. This is achieved by locating and characterizing the transition states that connect reactants, intermediates, and products on the potential energy surface.

Key reaction pathways that can be simulated include:

Cyclization : The intramolecular hemiacetal formation that leads to the furanose and pyranose rings proceeds through the open-chain aldehyde form. Simulating this pathway involves modeling the nucleophilic attack of a hydroxyl group (typically from C-4 or C-5) on the aldehyde carbon.

Decomposition : High-level ab initio methods have been used to model the acid-catalyzed decomposition of glucose into platform chemicals. researchgate.net These simulations explore complex reaction networks, including enolization, dehydration, and C-C bond cleavage, identifying the rate-limiting steps and transition state structures. researchgate.netnih.gov

Oxidation/Reduction : The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Reaction pathways for these transformations with various reagents can be modeled to understand selectivity and reactivity.

By calculating the energies of reactants, products, and transition states, key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energy barriers, can be determined, providing a deep, molecular-level understanding of the compound's chemical behavior.

Table of Compound Names

| Systematic Name | Common Name |

| 2,3,4,5,6-Pentakis(oxidanyl)hexanal | Open-chain glucose, Glucose (aldehyde form) |

| n-hexane | n-hexane |

| Acetic anhydride | Acetic anhydride |

| Formaldehyde (B43269) | Formaldehyde |

| Hydroxymethylfurfural | Hydroxymethylfurfural |

| Hydroxyacetaldehyde | Hydroxyacetaldehyde |

| Formic acid | Formic acid |

| Furfuryl alcohol | Furfuryl alcohol |

| Levulinic acid | Levulinic acid |

| Pyruvate | Pyruvate |

| Lactate | Lactate |

| Ethanol (B145695) | Ethanol |

Solvation Effects in Computational Studies of Aldohexoses

The accurate representation of the solvent environment is a critical factor in the computational modeling of aldohexoses, such as 2,3,4,5,6-Pentakis(oxidanyl)hexanal. The numerous hydroxyl groups and the flexible ring structure of these molecules lead to complex and dynamic interactions with solvent molecules, which in turn significantly influence their conformational preferences, reactivity, and biological function. Computational studies employ a variety of methods to model these solvation effects, which can be broadly categorized into explicit, implicit, and hybrid models.

Explicit Solvent Models

Explicit solvent models provide the most detailed and physically realistic representation of the solvation environment by treating individual solvent molecules as distinct entities in the simulation. This approach allows for the direct observation of specific solute-solvent interactions, such as hydrogen bonding. Molecular dynamics (MD) and Monte Carlo (MC) simulations are common techniques that utilize explicit solvent models.

In these simulations, an aldohexose molecule is placed in a box of solvent molecules, typically water, and the interactions between all atoms are calculated using a force field. Studies on glucose, for example, have used MC simulations to investigate the structure of water around the sugar's hydroxyl groups and ring oxygen. These simulations reveal that the anomeric oxygen (O1) is surrounded by two to three water molecules, with one acting as a hydrogen bond acceptor and another as a donor.

Ab initio molecular dynamics (AIMD) simulations have been employed to study various aldohexoses, including α-D-glucose, β-D-glucose, α-D-mannose, and α-D-galactose, in aqueous solutions. These studies provide detailed insights into hydrogen-bonding properties, such as the number and strength of hydrogen bonds between the sugar and water molecules. It has been found that approximately 10–12 water molecules are directly bonded to a central aldohexose molecule through hydrogen bonds.

The primary advantage of explicit models is their ability to capture the specific, directional nature of interactions like hydrogen bonds, which are crucial for the behavior of highly hydroxylated compounds like aldohexoses. However, the high computational cost associated with simulating a large number of solvent molecules is a significant drawback, often limiting the timescale and size of the systems that can be studied.

Table 1: Hydrogen Bonding in Aldohexose-Water Systems (from AIMD Simulations)

| Aldohexose | Oxygen Site | Average Donor Coordination Number | Most Attractive Acceptor Site |

| α-D-Glucose | Multiple | > 0.9 | O6 |

| β-D-Glucose | Multiple | > 0.9 | O6 |

| α-D-Mannose | O2 | ~0.81 | O6 |

| α-D-Galactose | Multiple | > 0.9 | O6 |

This table presents generalized findings from ab initio molecular dynamics simulations on the hydrogen-bonding properties of different aldohexoses in aqueous solution.

Implicit Solvent Models

Implicit solvent models, also known as continuum models, offer a computationally efficient alternative by treating the solvent as a continuous medium with averaged properties, such as a dielectric constant, rather than as individual molecules. This approach significantly reduces the number of atoms in the system, allowing for the simulation of larger molecules and longer timescales.

Common implicit solvent models include:

Polarizable Continuum Models (PCM): These models account for the dielectric response of the solvent to the solute's charge distribution.

Generalized Born (GB) model: This method approximates the electrostatic solvation free energy using an effective Born radius for each atom.

Poisson-Boltzmann (PB) model: This approach uses the Poisson-Boltzmann equation to describe the electrostatic potential in a dielectric medium containing charged particles.

Solvent Model based on Density (SMD): This is a universal solvation model that has shown good agreement with experimental data for a wide range of solvents.

While computationally efficient, implicit models have limitations. They cannot capture specific, local solute-solvent interactions like hydrogen bonds and may fail to account for the detailed structuring of solvent molecules around the solute. This can be a significant drawback for aldohexoses, where the directionality of hydrogen bonds plays a key role in conformational stability. For instance, studies have shown that in the gas phase (an environment with no solvent effects), intramolecular hydrogen bonds dominate, and furanose forms of many hexoses are more stable than the pyranose forms. In contrast, the pyranose form is generally more stable in solution, highlighting the crucial role of solute-solvent hydrogen bonding in determining conformational equilibrium, a phenomenon that implicit models may struggle to reproduce with high fidelity.

Hybrid Models (QM/MM)

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models offer a compromise between the accuracy of explicit models and the efficiency of implicit ones. In this approach, a chemically significant part of the system, such as the aldohexose itself or its reactive center, is treated with a high-level quantum mechanics method, while the surrounding solvent is treated with a more computationally efficient molecular mechanics force field.

This layered approach allows for an accurate description of the electronic structure of the solute and its immediate interactions, while still accounting for the bulk solvent environment in a computationally tractable manner. Some QM/MM setups may include a few explicit solvent molecules in the QM region to capture the most critical hydrogen bonds, with the rest of the solvent treated implicitly or with MM. QM/MM methods are particularly useful for studying chemical reactions of aldohexoses in solution, where changes in electronic structure are important.

Table 2: Comparison of Solvation Modeling Approaches for Aldohexoses

| Model Type | Description | Advantages | Disadvantages |

| Explicit | Individual solvent molecules are simulated. | High accuracy, captures specific interactions (e.g., H-bonds), provides detailed structural and dynamic information. | High computational cost, limits system size and simulation time. |

| Implicit | Solvent is treated as a continuous medium. | Computationally efficient, allows for larger systems and longer timescales. | Lacks atomic detail, cannot model specific solute-solvent interactions, may be less accurate for systems dominated by H-bonding. |

| Hybrid (QM/MM) | Solute (or part of it) is treated with QM, solvent with MM. | Balances accuracy and computational cost, allows for the study of reactions in solution. | Requires careful setup and parameterization, complexity in implementation. |

2,3,4,5,6 Pentakis Oxidanyl Hexanal As a Key Chemical Intermediate in Organic Synthesis

Precursor in Stereoselective Carbohydrate Synthesis

The acyclic aldehyde structure of 2,3,4,5,6-pentakis(oxidanyl)hexanal is pivotal in the stereoselective synthesis of other carbohydrates. The reactive aldehyde group serves as a key handle for chain-extension reactions, allowing for the controlled formation of new stereocenters.

A classic example is the Kiliani-Fischer synthesis , which lengthens the carbon chain of an aldose. In this process, a cyanide ion attacks the aldehyde carbonyl of the open-chain form to produce two diastereomeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by reduction, yields two new, longer-chain aldoses. For instance, starting from D-arabinose, the Kiliani-Fischer synthesis, which proceeds through its open-chain aldehyde intermediate, produces both D-glucose and D-mannose. nih.gov

Modern synthetic methods also exploit the open-chain aldehyde. For example, stereoselective additions of organometallic reagents or Wittig-type reactions can be performed on the aldehyde of a suitably protected open-chain sugar derivative. These reactions allow for the precise construction of carbon-carbon bonds, leading to the synthesis of rare sugars, deoxy sugars, or C-glycosides, which are important for developing novel therapeutics and biological probes. nih.govnih.gov The stereochemical outcome of these additions is often directed by the existing chiral centers in the sugar backbone, a principle known as substrate-controlled stereoselection.

Building Block for Complex Polyhydroxylated Compounds

The chiral pool is a synthetic strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. 2,3,4,5,6-Pentakis(oxidanyl)hexanal, derived from abundant D-glucose, is a premier chiral pool starting material. Its densely packed stereocenters and functional groups can be strategically manipulated to construct a wide variety of non-carbohydrate, polyhydroxylated natural products and analogs.

Researchers have developed methods to convert sugar derivatives into highly functionalized synthons for complex molecule synthesis. For example, a dienoaldehyde derived from D-glucose has been used as a precursor for various configurationally distinct carbo-bicyclic polyols. researchgate.net These transformations often involve fragmenting the sugar backbone or using its functional groups as anchors for building new ring systems, such as those found in polyketide natural products, macrolides, and alkaloids. The synthesis of polyhydroxylated carbobicyclic compounds, such as those with decalin or hydrindane structures, has been achieved using sugar-derived building blocks. researchgate.net These complex structures are often evaluated for their potential as enzyme inhibitors, demonstrating the utility of sugars in medicinal chemistry.

Role in the Synthesis of Isotopically Labeled Carbohydrates for Research

Isotopically labeled carbohydrates are indispensable tools for studying metabolic pathways, reaction mechanisms, and molecular interactions in biological systems. osti.gov The synthesis of these labeled compounds often relies on chemical reactions targeting the open-chain aldehyde form of the sugar.

One of the primary methods for introducing a carbon isotope (¹³C or ¹⁴C) at the C1 position is through a cyanohydrin reaction using a labeled cyanide, such as K¹³CN or Na¹⁴CN. nih.govalfa-chemistry.com This reaction, central to the Kiliani-Fischer synthesis, adds the labeled carbon directly to the aldehyde of the open-chain form. A sequence of these reactions can be used to introduce labels at other specific positions. For example, d-Glucose-3-¹⁴C has been prepared through a series of three successive cyanohydrin syntheses, starting from a smaller labeled precursor. nih.gov

Hydrogen isotopes (deuterium, ²H) can be introduced by reducing the aldehyde group with a labeled reducing agent like sodium borodeuteride (NaBD₄). This converts the aldehyde into a primary alcohol specifically labeled at the C1 position. Such labeled molecules, like [6,6-²H]glucose, are frequently used as tracers in metabolic studies using mass spectrometry or NMR spectroscopy to monitor glucose kinetics and metabolism with high precision. alfa-chemistry.com

| Labeling Strategy | Isotope | Reagent Example | Target Site |

| Cyanohydrin Synthesis | ¹³C, ¹⁴C | K¹³CN | C1 (Aldehyde) |

| Aldehyde Reduction | ²H (Deuterium) | NaBD₄ | C1 (Aldehyde) |

| Enzymatic Synthesis | ¹³C, ²H, ¹⁵N | Labeled Precursors | Various |

| Molybdate-catalyzed Epimerization | ¹³C, ²H, ¹⁸O | C2 |

This table provides examples of common strategies for isotopic labeling of carbohydrates, often involving reactions with the open-chain aldehyde intermediate.

Intermediacy in Derivatization for Advanced Analytical Applications

The analysis of carbohydrates by techniques like gas chromatography (GC) is challenging due to their high polarity and low volatility. Chemical derivatization is necessary to convert them into more volatile and thermally stable forms suitable for GC analysis and to enhance detection by mass spectrometry (MS). The open-chain form's aldehyde group is a key site for many of these derivatization reactions. restek.com

A common two-step derivatization method involves oximation followed by silylation . The first step, oximation, reacts the aldehyde group of the open-chain form with a reagent like hydroxylamine (B1172632) hydrochloride. This converts the aldehyde into an oxime, which prevents the sugar from cyclizing and reduces the number of isomers present in the final sample. The subsequent silylation step, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces all the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This significantly increases the molecule's volatility. restek.com

Another method is the conversion to alditol acetates . This procedure first reduces the aldehyde group of the open-chain sugar to a primary alcohol using a reducing agent like sodium borohydride (B1222165), forming a linear polyol (an alditol). This reduction eliminates the anomeric center, simplifying the resulting chromatogram. The alditol is then fully acetylated with acetic anhydride, converting all hydroxyl groups into acetate (B1210297) esters. The resulting alditol acetates are volatile and yield single, sharp peaks in GC analysis, making them ideal for quantitative studies. restek.com

| Derivatization Method | Key Reaction Step (on open-chain form) | Purpose | Analytical Technique |

| Oximation-Silylation | Aldehyde reacts with hydroxylamine | Reduces isomerism, increases volatility | GC-MS |

| Alditol Acetate Formation | Aldehyde is reduced to an alcohol | Eliminates anomers, increases volatility | GC-MS |

This table summarizes common derivatization techniques for carbohydrate analysis that utilize the reactivity of the open-chain aldehyde group.

Advanced Research Perspectives and Future Directions for 2,3,4,5,6 Pentakis Oxidanyl Hexanal Research

Development of Novel Stereoselective Synthetic Routes to Aldohexoses